Cas no 884855-68-9 (4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one)

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one structure
884855-68-9 structure
Product Name:4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
N.o CAS:884855-68-9
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD10699229
CID:1027737
PubChem ID:16737939
Update Time:2024-10-26

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Bromo-1-methylindolin-2-one
    • 4-bromo-1,3-dihydro-1-methyl-2H-Indol-2-one
    • 4-bromo-1-methyl-3H-indol-2-one
    • 4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
    • 4-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one (ACI)
    • 4-Bromo-1-methyl-1,3-dihydro-2-oxindole
    • DTXSID00587482
    • 4-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one
    • MFCD10699229
    • PB19105
    • J-514567
    • AKOS015835478
    • SCHEMBL745354
    • 4-BROMO-1-METHYL-1,3-DIHYDRO-INDOL-2-ONE
    • 884855-68-9
    • YYTXVBYHPIORNO-UHFFFAOYSA-N
    • CS-0172430
    • SY065502
    • 4-Bromo-1-methyl-2-oxindole
    • DB-077314
    • PS-4779
    • MDL: MFCD10699229
    • Inchi: 1S/C9H8BrNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3
    • Chave InChI: YYTXVBYHPIORNO-UHFFFAOYSA-N
    • SMILES: O=C1CC2C(=CC=CC=2Br)N1C

Propriedades Computadas

  • Massa Exacta: 224.97900
  • Massa monoisotópica: 224.97893g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 207
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.6
  • Superfície polar topológica: 20.3Ų

Propriedades Experimentais

  • PSA: 20.31000
  • LogP: 2.03300

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Dados aduaneiros

  • CÓDIGO SH:2933790090
  • Dados aduaneiros:

    中国海关编码:

    2933790090

    概述:

    2933790090 其他内酰胺. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:9.0% 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM108878-1g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%+
1g
$462 2021-08-06
Chemenu
CM108878-5g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%+
5g
$1375 2021-08-06
Chemenu
CM108878-1g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%+
1g
$*** 2023-03-30
Apollo Scientific
OR30753-250mg
4-Bromo-1-methyl-2-oxindole
884855-68-9
250mg
£156.00 2024-05-25
Apollo Scientific
OR30753-1g
4-Bromo-1-methyl-2-oxindole
884855-68-9
1g
£420.00 2024-05-25
abcr
AB466867-500 mg
4-Bromo-1-methylindolin-2-one; min. 95%
884855-68-9
500mg
€365.00 2023-06-15
Matrix Scientific
069887-1g
4-Bromo-1-methylindolin-2-one, 97%
884855-68-9 97%
1g
$681.00 2023-09-09
Matrix Scientific
069887-5g
4-Bromo-1-methylindolin-2-one, 97%
884855-68-9 97%
5g
$2892.00 2023-09-09
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06140-5g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%
5g
$1200 2023-09-07
Fluorochem
216183-250mg
4-Bromo-1-methylindolin-2-one
884855-68-9 95%
250mg
£218.00 2022-03-01

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, rt → reflux; reflux → rt
1.3 Reagents: Sodium hydroxide ;  3 h, rt → reflux
Referência
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives
Zhou, Yao; et al, Journal of Chemical and Pharmaceutical Research, 2013, 5(12), 1024-1028

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Hydrazine hydrate (1:1) ;  reflux
Referência
Organocatalytic Asymmetric Conjugate Addition of 2-Oxindole-3-Carboxylate Esters to 2-Phthalimido Acrylates: Efficient Synthesis of Cγ-tetrasubstituted α-Amino Acid Derivatives
Gao, Juan; et al, Asian Journal of Organic Chemistry, 2014, 3(4), 530-535

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, 0 °C
1.2 2 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrazine hydrate (1:1) ;  4 h, reflux
Referência
Visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters: an alternative approach to 3-hydroxy-2-oxindoles
Wang, Jinge; et al, Heterocyclic Communications, 2020, 26(1), 168-175

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: o-Xylene ;  35 min, 135 °C
1.2 1 h, 135 °C
Referência
Synthesis of the Bicyclic Welwitindolinone Core via an Alkylation/Cyclization Cascade Reaction
Brailsford, John A.; et al, Organic Letters, 2009, 11(22), 5330-5333

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Xylene ;  15 min, 130 °C
1.2 5 min, 130 °C; 1 h, reflux
1.3 1 h, reflux
Referência
Approaches to N-Methylwelwitindolinone C Isothiocyanate: Facile Synthesis of the Tetracyclic Core
Heidebrecht, Richard W. Jr; et al, Organic Letters, 2010, 12(11), 2492-2495

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Xylene ;  5 min, reflux; 1 h, reflux
1.2 reflux; 1 h, reflux
Referência
Studies toward welwitindolinones: formal syntheses of N-methylwelwitindolinone C isothiocyanate and related natural products
Fu, Tsung-hao; et al, Tetrahedron, 2013, 69(27-28), 5588-5603

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Acetylacetone ,  Cuprous chloride Solvents: N-Methyl-2-pyrrolidone ;  1 h, 85 °C
Referência
An efficient synthesis of 4-bromo-N-substituted oxindoles by an intramolecular copper-catalyzed amidation reaction
van den Hoogenband, Adri; et al, Tetrahedron Letters, 2007, 48(26), 4461-4465

Método de produção 8

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  40 min, rt
2.1 Reagents: Sodium hydride Solvents: o-Xylene ;  35 min, 135 °C
2.2 1 h, 135 °C
Referência
Synthesis of the Bicyclic Welwitindolinone Core via an Alkylation/Cyclization Cascade Reaction
Brailsford, John A.; et al, Organic Letters, 2009, 11(22), 5330-5333

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 15 min, 0 °C
1.2 0 °C; 30 min, 0 °C; rt
2.1 Reagents: Hydrazine hydrate (1:1) ;  rt → 130 °C; 3 h, 130 °C
Referência
3-Carboxamide oxindoles as 1,3-C,N-bisnucleophiles for the highly diastereoselective synthesis of CF3-containing spiro-δ-lactam oxindoles featuring acyl at the ortho-position of spiro carbon atom
Zhao, Hongcai; et al, Tetrahedron Letters, 2021, 83,

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt; 12 h, rt → 80 °C
1.2 Solvents: Water ;  cooled
2.1 Reagents: Hydrazine hydrate (1:1) ;  100 °C
Referência
Acylation of oxindoles using methyl/phenyl esters via the mixed Claisen condensation-an access to 3-alkylideneoxindoles
Sreedharan, Ramdas; et al, Organic & Biomolecular Chemistry, 2020, 18(20), 3843-3847

Método de produção 11

Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  5 min, rt
1.2 15 min, rt; 2 h, 90 °C; 90 °C → rt
1.3 Reagents: Sulfuric acid ;  50 °C; 30 min, 65 °C; 65 °C → rt
1.4 Solvents: Water ;  30 min, cooled
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, rt → reflux; reflux → rt
3.3 Reagents: Sodium hydroxide ;  3 h, rt → reflux
Referência
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives
Zhou, Yao; et al, Journal of Chemical and Pharmaceutical Research, 2013, 5(12), 1024-1028

Método de produção 12

Condições de reacção
1.1 Reagents: Sulfuric acid ;  50 °C; 30 min, 65 °C; 65 °C → rt
1.2 Solvents: Water ;  30 min, cooled
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, rt → reflux; reflux → rt
3.3 Reagents: Sodium hydroxide ;  3 h, rt → reflux
Referência
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives
Zhou, Yao; et al, Journal of Chemical and Pharmaceutical Research, 2013, 5(12), 1024-1028

Método de produção 13

Condições de reacção
1.1 Reagents: Lithium diisopropylamide ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Sodium bicarbonate ,  Sodium hydroxide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  20 min, 8 °C
1.4 Reagents: Sodium bisulfite
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  40 min, rt
3.1 Reagents: Sodium hydride Solvents: o-Xylene ;  35 min, 135 °C
3.2 1 h, 135 °C
Referência
Synthesis of the Bicyclic Welwitindolinone Core via an Alkylation/Cyclization Cascade Reaction
Brailsford, John A.; et al, Organic Letters, 2009, 11(22), 5330-5333

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Raw materials

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Preparation Products

Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel